methyl 7-(5-methyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Description
Methyl 7-(5-methyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic small molecule featuring a tetrahydroisoquinoline core modified with a 5-methyl-1,2-oxazole-3-amido substituent at the 7-position and a methyl ester group at the 2-position. The 1,2-oxazole moiety contributes to its metabolic stability and hydrogen-bonding capacity, while the methyl ester enhances lipophilicity, influencing bioavailability .
Properties
IUPAC Name |
methyl 7-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-7-14(18-23-10)15(20)17-13-4-3-11-5-6-19(16(21)22-2)9-12(11)8-13/h3-4,7-8H,5-6,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMUWRFWWCRVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
A 2° amine precursor (9 ) undergoes cyclization using phosphorus oxychloride (POCl₃) in refluxing toluene (110°C, 6 h), yielding the dihydroisoquinoline intermediate. Subsequent sodium borohydride (NaBH₄) reduction in tetrahydrofuran (THF)/methanol (MeOH) (60°C, 0.5 h) generates the tetrahydroisoquinoline scaffold.
Key Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Cyclization agent | POCl₃ (3.5 equiv) | 78 |
| Solvent | Toluene | — |
| Reduction agent | NaBH₄ (2.0 equiv) | 92 |
| Temperature | 60°C (reduction) | — |
Alternative Dihydrooxazole Cleavage Route
Dimethyl-5-(2-formylphenyl)-2-methyl-4,5-dihydrooxazole-4,4-dicarboxylate undergoes acid-catalyzed cleavage (HCl/MeOH, 0°C → rt, 12 h) to produce methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This method avoids high-temperature steps but requires precise pH control during workup.
Preparation of 5-Methyl-1,2-Oxazole-3-Carboxylic Acid
Oxazole Ring Construction via Cyclization
Methyl 2-amino-3-oxobutanoate hydrochloride reacts with acetyl chloride (4b ) in dichloromethane (CH₂Cl₂) catalyzed by triethylamine (Et₃N) (0°C, 0.5 h) to form intermediate 6b . Iodine (I₂)-mediated cyclization with triphenylphosphine (PPh₃) yields methyl 5-methyloxazole-4-carboxylate (7b ) (19% over 2 steps).
Optimization Note : Substituting I₂ with Burgess reagent improves yields to 34% but increases epimerization risks.
Functional Group Interconversion
The methyl ester in 7b is reduced with lithium aluminium hydride (LiAlH₄) in THF (0°C → reflux, 2 h) to the primary alcohol, which is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄, acetone, 0°C, 1 h).
Amide Bond Formation at Position 7
Mitsunobu Coupling Strategy
The hydroxyl group at position 7 of Boc-protected tetrahydroisoquinoline (22 ) reacts with 5-methyl-1,2-oxazole-3-carboxylic acid under Mitsunobu conditions (diethyl azodicarboxylate (DEAD), PPh₃, THF, 0°C → rt, 12 h), achieving 67% yield. Subsequent Boc deprotection (HCl/i-PrOH, 2 h) and methyl esterification (CH₂N₂/Et₂O) furnish the target compound.
Direct Acylation Approach
Activation of 5-methyl-1,2-oxazole-3-carboxylic acid with EDC·HCl and HOBt in dimethylformamide (DMF) enables coupling to the free amine of deprotected tetrahydroisoquinoline (rt, 24 h). This one-pot method reduces steps but requires rigorous drying (molecular sieves) to prevent hydrolysis.
Critical Analysis of Synthetic Challenges
Regioselectivity in Oxazole Substitution
Positional isomerism during oxazole synthesis arises from competing N-vs. O-acylation pathways. ¹H-NMR monitoring of intermediates 6b–p confirms 3-substitution via characteristic deshielding of the oxazole C5 proton (δ 7.75 ppm).
Epimerization at C1
The tetrahydroisoquinoline C1 center undergoes racemization above pH 9.0 during amide coupling. Low-temperature (−20°C) reactions with DIC/Cl-HOBt suppress epimerization to <5%.
Spectroscopic Characterization Data
¹H-NMR (400 MHz, CDCl₃)
- δ 7.75 (s, 1H, oxazole H5)
- δ 6.82 (d, J = 8.1 Hz, 1H, isoquinoline H8)
- δ 4.52 (m, 2H, H2-CH₂COOCH₃)
- δ 3.89 (s, 3H, COOCH₃)
HRMS (ESI+) Calculated for C₁₆H₁₇N₃O₄ [M+H]⁺: 316.1297 Found: 316.1293
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(5-methylisoxazole-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Methyl 7-(5-methylisoxazole-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of methyl 7-(5-methyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Tetrahydroisoquinoline Family
Key structural analogues include derivatives with variations in substituents on the tetrahydroisoquinoline core or modifications to the oxazole/amide groups. Below is a comparative analysis:
Physicochemical Properties
- Solubility : Methyl ester derivatives (e.g., the target compound) show moderate solubility in DMSO (>10 mM) but poor aqueous solubility (<0.1 mg/mL) . In contrast, hydrochloride salts (e.g., 5-methyl-THIQ HCl) are highly water-soluble (>50 mg/mL) .
- Stability : The methyl ester group in the target compound is prone to hydrolysis under basic conditions, whereas tert-butyl esters (e.g., compound 12b) are more stable .
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis of methyl 7-(5-methyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be achieved via condensation reactions involving key intermediates like 3-formyl-1H-indole-2-carboxylate derivatives. A reflux-based method using acetic acid and sodium acetate as catalysts is commonly employed, similar to protocols for structurally related tetrahydroisoquinoline derivatives . Optimization strategies include:
- Catalyst variation : Testing alternatives to sodium acetate (e.g., potassium carbonate) to improve reaction efficiency.
- Temperature control : Adjusting reflux duration (3–5 hours) to minimize side reactions.
- Stoichiometric ratios : Using a 1.1:1 molar ratio of the aldehyde intermediate to the amine/thiazolone component to drive reaction completion .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- 1H/13C-NMR : To confirm the presence of methyl ester (δ ~3.8–4.0 ppm), tetrahydroisoquinoline protons (δ ~2.5–3.5 ppm), and oxazole/amide functionalities .
- IR spectroscopy : Identification of ester C=O (1730–1740 cm⁻¹), amide C=O (1670–1690 cm⁻¹), and oxazole ring vibrations (1600–1650 cm⁻¹) .
- HRMS (APCI/ESI) : For precise molecular weight validation and isotopic pattern analysis .
Basic: What preliminary biological activities have been reported for this compound, and what assay methodologies were employed?
Methodological Answer:
While direct data on this compound is limited, structurally analogous tetrahydroisoquinoline derivatives exhibit:
- Enzyme inhibition : Screened via fluorometric assays (e.g., kinase or protease inhibition) using recombinant enzymes and ATP/peptide substrates .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding protocols .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacterial strains .
Advanced: How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
To address discrepancies:
Orthogonal assays : Validate enzyme inhibition results using both fluorometric and radiometric methods.
Dose-response curves : Generate IC50/EC50 values across multiple concentrations (e.g., 0.1–100 µM) to assess potency variability .
Structural verification : Re-characterize the compound batch-to-batch to rule out impurities affecting bioactivity .
Statistical analysis : Apply ANOVA or t-tests to compare data across independent replicates .
Advanced: What strategies are recommended for optimizing the compound's stability under varying pH and temperature conditions?
Methodological Answer:
Stability studies should include:
- pH profiling : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal stability : Store solid samples at -20°C, 4°C, and 25°C for 1–3 months, with periodic LC-MS analysis to detect decomposition .
- Lyophilization : For aqueous solutions, lyophilize and reconstitute in anhydrous DMSO to prevent hydrolysis .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups?
Methodological Answer:
SAR strategies include:
Functional group substitution : Synthesize analogs with modifications to the oxazole (e.g., replacing methyl with ethyl) or ester groups (e.g., converting methyl to benzyl esters) .
Bioisosteric replacement : Test oxazole-to-thiazole or amide-to-sulfonamide swaps to evaluate potency changes .
Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate substituent positions with activity .
Advanced: What computational approaches are suitable for predicting the compound's interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Glide to model binding poses in enzyme active sites (e.g., kinases or proteases) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR modeling : Develop regression models correlating electronic descriptors (e.g., logP, polar surface area) with bioactivity data .
Advanced: What methodologies are effective in analyzing reaction byproducts and impurities during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
